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Compound of Interest

Compound Name: Methyl 2-(benzyloxy)acetate

Cat. No.: B1354321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Methyl 2-
(benzyloxy)acetate, a valuable intermediate in organic synthesis. The primary method outlined

is the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2]

This protocol is designed to be clear, concise, and reproducible for researchers in various

fields.

Introduction
Methyl 2-(benzyloxy)acetate is a key building block in the synthesis of various biologically

active molecules and complex organic structures. Its preparation typically involves the

formation of an ether linkage, for which the Williamson ether synthesis is a classic and efficient

method.[1][2] This reaction proceeds via an SN2 mechanism, where an alkoxide

nucleophilically attacks an alkyl halide.[1][2] For the synthesis of Methyl 2-(benzyloxy)acetate,

this can be achieved by reacting a salt of methyl glycolate with a benzyl halide or by reacting

benzyl alkoxide with a methyl haloacetate. The protocol detailed below will focus on the

reaction between methyl glycolate and benzyl bromide in the presence of a strong base.

Reaction Scheme
The overall chemical transformation is depicted below:
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Caption: General reaction scheme for the synthesis of Methyl 2-(benzyloxy)acetate via

Williamson ether synthesis.

Experimental Protocol
This protocol details the synthesis of Methyl 2-(benzyloxy)acetate from methyl glycolate and

benzyl bromide using sodium hydride as the base.

Materials:

Methyl glycolate (Methyl 2-hydroxyacetate)

Benzyl bromide

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethyl acetate (EtOAc)

Hexanes

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Dropping funnel

Inert atmosphere setup (Nitrogen or Argon)
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Ice bath

Separatory funnel

Rotary evaporator

Apparatus for column chromatography

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), add anhydrous tetrahydrofuran (THF).

Formation of the Alkoxide: Cool the THF to 0 °C in an ice bath. Carefully add sodium hydride

(1.1 equivalents) to the stirred solvent. To this suspension, add a solution of methyl glycolate

(1.0 equivalent) in anhydrous THF dropwise via a dropping funnel over 15-20 minutes. Allow

the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an

additional 30 minutes to ensure complete formation of the sodium salt of methyl glycolate.

The evolution of hydrogen gas should be observed.[3]

Addition of Benzyl Bromide: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1

equivalents) dropwise to the stirred suspension.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and then heat to reflux (approximately 66 °C for THF). Monitor the reaction

progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-

12 hours.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully

quench the reaction by the slow, dropwise addition of a saturated aqueous solution of

ammonium chloride (NH₄Cl) to destroy any unreacted sodium hydride.

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water.

Separate the layers. Wash the organic layer sequentially with water and then with a

saturated aqueous sodium chloride (brine) solution.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator to obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel, typically

using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure Methyl 2-
(benzyloxy)acetate.

Data Presentation
The following table summarizes the key quantitative data for the synthesis of Methyl 2-
(benzyloxy)acetate.

Parameter Value

Reactants

Methyl Glycolate 1.0 eq

Benzyl Bromide 1.1 eq

Sodium Hydride (60%) 1.1 eq

Solvent Anhydrous Tetrahydrofuran (THF)

Reaction Temperature Reflux (~66 °C)

Reaction Time 4 - 12 hours

Purification Method Flash Column Chromatography

Typical Yield 75-90%

Molecular Formula C₁₀H₁₂O₃[4][5]

Molecular Weight 180.20 g/mol [4]

Visualizations
Experimental Workflow Diagram
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Reaction Preparation Reaction Work-up and Purification

Start: 
 Assemble Flame-Dried Glassware 

 under Inert Atmosphere
Add Anhydrous THF Cool to 0 °C Add NaH (1.1 eq) Add Methyl Glycolate (1.0 eq) 

 Dropwise
Stir to Form Alkoxide 

 (0 °C to RT) Cool to 0 °C Add Benzyl Bromide (1.1 eq) 
 Dropwise

Warm to RT and Reflux 
 (4-12 h) Monitor by TLC Cool to RT Quench with Sat. aq. NH4Cl Extract with EtOAc Wash with H2O and Brine Dry over Na2SO4/MgSO4 Concentrate in vacuo Purify by Column Chromatography End: 

 Pure Methyl 2-(benzyloxy)acetate

Initial Reactants

Intermediate Formation

Products

Methyl Glycolate (Alcohol)

Sodium Methyl Glycolate (Alkoxide)

Deprotonation

Sodium Hydride (Base) Benzyl Bromide (Electrophile)

Methyl 2-(benzyloxy)acetate Sodium Bromide (Salt)

SN2 Attack

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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